

A Technical Guide to the Physical and Chemical Characteristics of Ferric Citrate Powder

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Compound of Interest

Compound Name: *Ferric citrate monohydrate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric citrate, a compound of iron and citric acid, is a crucial active pharmaceutical ingredient (API) primarily utilized in the management of hyperphosphatemia in patients with chronic kidney disease and for the treatment of iron deficiency anemia.[1][2] Its efficacy and stability as a pharmaceutical agent are intrinsically linked to its physical and chemical properties. This technical guide provides an in-depth overview of the key physical and chemical characteristics of ferric citrate powder, complete with experimental methodologies and visual representations of its mechanism of action.

Physical Properties

Ferric citrate powder is characterized by its distinct appearance, odor, and solubility, which are critical quality attributes in pharmaceutical manufacturing.

Appearance

The visual characteristics of ferric citrate powder can vary depending on its hydration state and the presence of related compounds like ferric ammonium citrate. Generally, it presents as a fine to granular powder.[3]

Table 1: Visual and Olfactory Characteristics of Ferric Citrate Powder

Property	Description	References
Color	Ranges from pale-brown, grayish-brown, reddish-brown to garnet-red.[4][5] Variations can also appear as greenish-brown.[3] Ferric ammonium citrate, a related compound, can be found in brown and green forms.[6]	[3][4][5][6]
Form	Typically a powdered solid. It can also exist as transparent scales or granules.[4][5]	[4][5]
Odor	Generally odorless or may have a slight, faintly ferruginous (iron-like) smell.[3][7]	[3][7]

Solubility

The solubility of ferric citrate is a key determinant of its bioavailability and phosphate-binding efficacy.

Table 2: Solubility Profile of Ferric Citrate Powder

Solvent	Solubility	References
Cold Water	Slowly but completely soluble. [7]	[7]
Hot Water	Readily and instantly soluble. [2][7]	[2][7]
Alcohol (Ethanol)	Practically insoluble or insoluble.[2][7]	[2][7]
Dilute Acids	Soluble.[7]	[7]
Ammonia	Soluble.[7]	[7]

Chemical Properties

The chemical identity and stability of ferric citrate are defined by its molecular structure and key physicochemical parameters.

Table 3: Chemical and Physical Data of Ferric Citrate

Property	Value/Description	References
Chemical Formula	FeC ₆ H ₅ O ₇	[3]
Molecular Weight	244.94 g/mol	[3]
Melting Point	Decomposes at elevated temperatures, typically reported as >300°C.[7] A decomposition temperature of 187-191°C has also been noted for a specific product.[4]	[4][7]
Stability	The product is generally stable.[5] It is sensitive to light.[7]	[5][7]
Hygroscopicity	It is hygroscopic, meaning it attracts moisture from the air, which can lead to clumping.[3]	[3]

Experimental Protocols

The characterization of ferric citrate powder relies on standardized pharmacopeial methods and advanced analytical techniques.

Determination of Appearance (Color and Form)

Methodology: Based on USP General Chapter <631> Color and Achromaticity.[8][9]

- Visual Examination (Method I):
 - Place a sample of the ferric citrate powder on a clean, dry, white surface.
 - Illuminate the sample with a standardized light source (e.g., D65 artificial daylight).
 - Observe the color and form of the powder from a consistent distance and angle.
 - Compare the observations against a reference standard or a detailed specification sheet. The surface of the powder should be smoothed to present a planar surface.[9]

- Instrumental Measurement (Method II):
 - Utilize a colorimeter or spectrophotometer to obtain tristimulus values (X, Y, Z) or CIELAB coordinates (L, a, b*).
 - Prepare the powder sample in a holder with a clean, flat surface.
 - Calibrate the instrument using standard reference tiles.
 - Measure the color of the sample and record the quantitative color data. This method provides an objective and precise assessment of color.[8]

Determination of Solubility

Methodology: Based on the principles of the shake-flask method.

- Preparation of Saturated Solution:
 - Add an excess amount of ferric citrate powder to a known volume of the solvent (e.g., purified water, ethanol) in a sealed container.
 - Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - Separate the undissolved solid from the solution by centrifugation or filtration using a suitable membrane filter that does not adsorb the solute.
- Analysis of Solute Concentration:
 - Determine the concentration of ferric citrate in the clear supernatant or filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation:

- Express the solubility as the mass of solute dissolved per unit volume of solvent (e.g., mg/mL).

Particle Size Analysis

Methodology: Based on USP General Chapter <811> Powder Fineness.[\[10\]](#)[\[11\]](#)

- Sieving Method:
 - Assemble a stack of calibrated sieves with decreasing mesh sizes from top to bottom.
 - Place a known weight of the ferric citrate powder on the top sieve.
 - Agitate the sieve stack for a defined period using a mechanical shaker.
 - Weigh the amount of powder retained on each sieve and in the bottom pan.
 - Calculate the particle size distribution as the weight percentage of powder in each sieve fraction. This method is most suitable for particles larger than 75 μm .[\[10\]](#)

Structural Characterization by X-Ray Powder Diffraction (XRPD)

Methodology: Based on the principles outlined in pharmaceutical analysis guides.[\[12\]](#)[\[13\]](#)

- Sample Preparation:
 - Gently pack the ferric citrate powder into a sample holder to ensure a flat, uniform surface.
- Instrument Setup:
 - Use a powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu K α radiation).
 - Set the instrument parameters, including the voltage, current, scan range (e.g., 2θ from 5° to 40°), and scan speed.
- Data Acquisition:

- Expose the sample to the X-ray beam and record the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
- Data Analysis:
 - The resulting diffraction pattern, with its characteristic peaks, serves as a "fingerprint" for the crystalline structure of ferric citrate. This can be used to identify polymorphs, assess crystallinity, and detect impurities.[\[13\]](#)[\[14\]](#)

Characterization by Mössbauer Spectroscopy

Methodology: A specialized technique for iron-containing compounds.[\[15\]](#)[\[16\]](#)

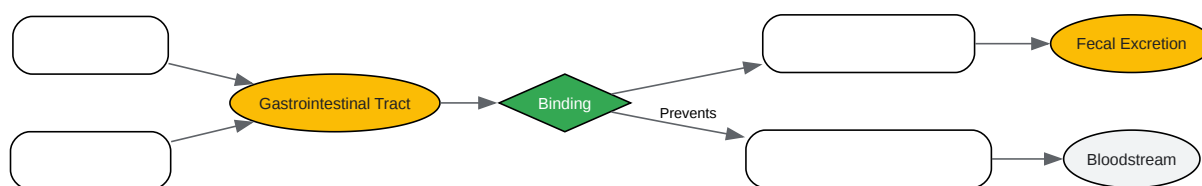
- Spectrometer Setup:
 - A Mössbauer spectrometer consists of a radioactive source (typically ^{57}Co), a drive to modulate the energy of the emitted gamma rays via the Doppler effect, a sample holder, and a detector.[\[16\]](#)
- Sample Preparation:
 - The ferric citrate powder is placed in a sample holder that is transparent to gamma rays.
- Data Acquisition:
 - The source is moved at varying velocities, and the absorption of gamma rays by the ^{57}Fe nuclei in the sample is measured.
- Spectral Analysis:
 - The resulting Mössbauer spectrum provides information on the oxidation state (ferric, Fe^{3+}), spin state, and local chemical environment of the iron atoms in the ferric citrate complex through parameters like isomer shift and quadrupole splitting.[\[16\]](#)[\[17\]](#)

Signaling Pathways and Mechanisms of Action

Ferric citrate exerts its therapeutic effects through distinct mechanisms in the gastrointestinal tract.

Mechanism of Action as a Phosphate Binder

In patients with chronic kidney disease, ferric citrate acts as a phosphate binder in the gastrointestinal tract. The ferric iron (Fe^{3+}) dissociates from the citrate and binds to dietary phosphate, forming an insoluble ferric phosphate complex that is excreted in the feces.[4][7] This prevents the absorption of phosphate into the bloodstream, thereby helping to control hyperphosphatemia.[7]

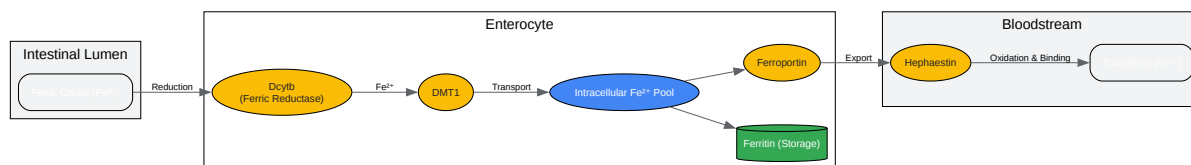


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Mechanism of Ferric Citrate as a Phosphate Binder.

Intestinal Iron Absorption Pathway

When used to treat iron deficiency, the iron from ferric citrate is absorbed in the small intestine. The ferric iron (Fe^{3+}) is first reduced to ferrous iron (Fe^{2+}) by duodenal cytochrome B (Dcytb) on the apical membrane of enterocytes. The ferrous iron is then transported into the cell by the divalent metal transporter 1 (DMT1). Inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream by ferroportin. In the blood, it is re-oxidized to ferric iron by hephaestin and binds to transferrin for transport to various parts of the body.[18][19]

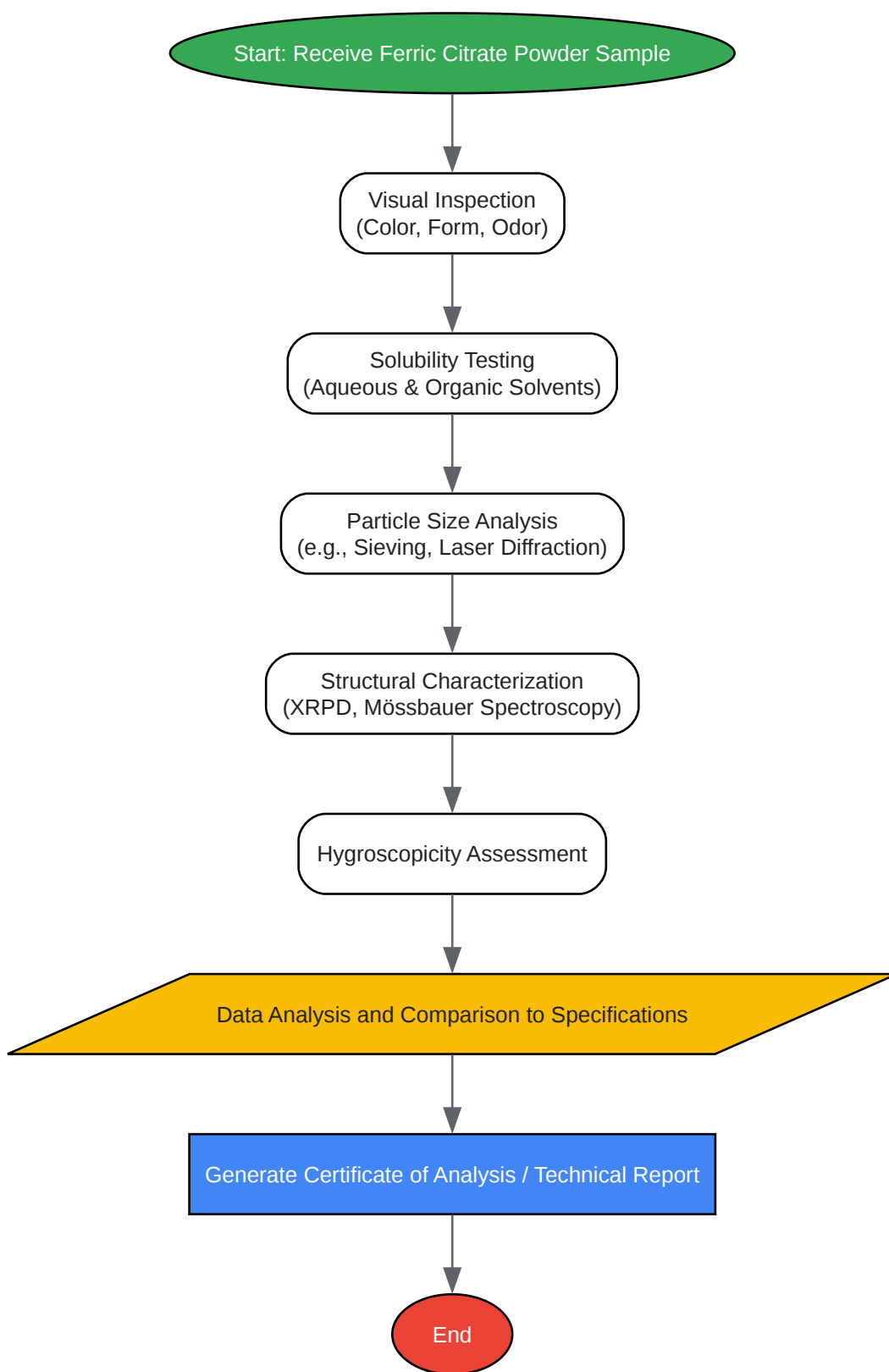


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Simplified Pathway of Intestinal Iron Absorption.

Logical Workflow for Physical Characterization

A systematic approach is essential for the comprehensive physical characterization of a pharmaceutical powder like ferric citrate.



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Workflow for Physical Characterization of Ferric Citrate Powder.

Conclusion

The physical and chemical characteristics of ferric citrate powder are fundamental to its quality, therapeutic efficacy, and safety. A thorough understanding and rigorous control of its appearance, solubility, particle size, and crystalline structure, guided by standardized experimental protocols, are paramount for drug development professionals. The mechanisms of phosphate binding and intestinal iron absorption underscore its dual therapeutic utility. This guide serves as a comprehensive resource for researchers and scientists involved in the formulation and analysis of ferric citrate-based pharmaceuticals.

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